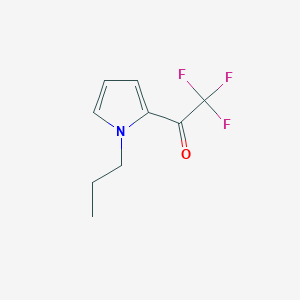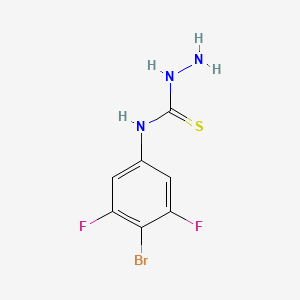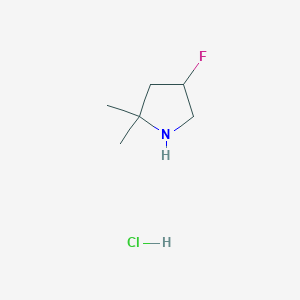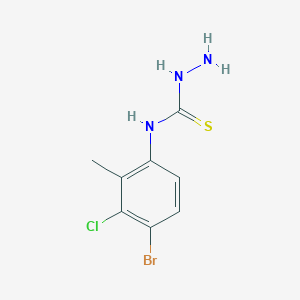
4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, chlorine, and a thiosemicarbazide group attached to a methylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide typically involves the reaction of 4-bromo-3-chloro-2-methylphenyl isothiocyanate with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired quality.
化学反应分析
Types of Reactions: 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiosemicarbazide group to other functional groups.
Substitution: Halogen atoms (bromine and chlorine) on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals or agrochemicals.
Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide involves its interaction with molecular targets and pathways within biological systems. The thiosemicarbazide group can form strong interactions with various enzymes or receptors, potentially inhibiting their activity. Additionally, the presence of halogen atoms may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
- 4-Bromo-3-chloro-2-methylphenyl isothiocyanate
- 4-Bromo-3-chloro-2-methylphenyl hydrazine
- 4-Bromo-3-chloro-2-methylphenyl methyl sulfide
Comparison: Compared to these similar compounds, 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide is unique due to the presence of the thiosemicarbazide group, which imparts distinct reactivity and potential biological activity. The combination of bromine, chlorine, and the thiosemicarbazide moiety makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H9BrClN3S |
|---|---|
分子量 |
294.60 g/mol |
IUPAC 名称 |
1-amino-3-(4-bromo-3-chloro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C8H9BrClN3S/c1-4-6(12-8(14)13-11)3-2-5(9)7(4)10/h2-3H,11H2,1H3,(H2,12,13,14) |
InChI 键 |
UPMSEDHDCBCAFY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Cl)Br)NC(=S)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




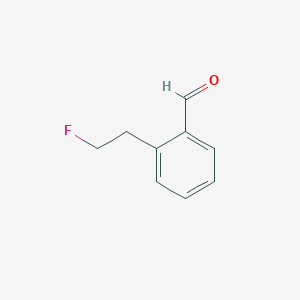
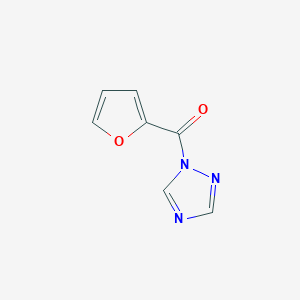
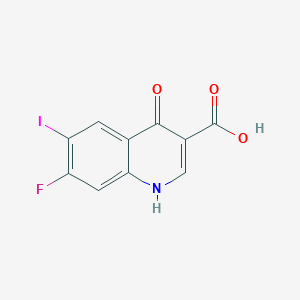


![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)


